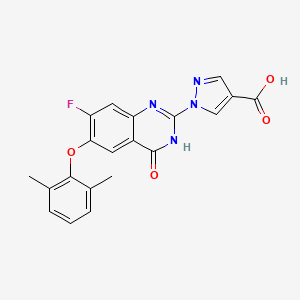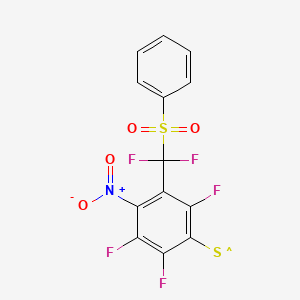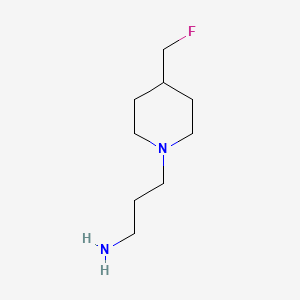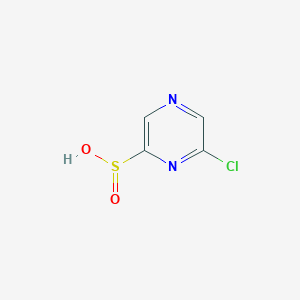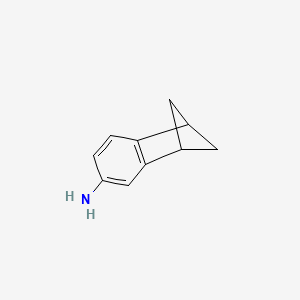![molecular formula C7H5BrN4O B12975911 7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12975911.png)
7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by the presence of an amino group at the 7th position, a bromine atom at the 5th position, and a pyrimidinone core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of pyrimidine derivatives. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo further cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
化学反応の分析
Types of Reactions
7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[4,3-d]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which can be useful in cancer therapy.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of substrates. This inhibition can disrupt various cellular signaling pathways, leading to therapeutic effects in diseases like cancer .
類似化合物との比較
Similar Compounds
7-Bromopyrido[3,2-d]pyrimidin-4-amine: Similar in structure but lacks the amino group at the 7th position.
4-Amino-6-bromopyrimidine: Contains a bromine atom and an amino group but differs in the core structure.
7-Deazaadenine Derivatives: These compounds share a similar pyrimidine core but differ in the substitution pattern.
Uniqueness
7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry research.
特性
分子式 |
C7H5BrN4O |
|---|---|
分子量 |
241.04 g/mol |
IUPAC名 |
7-amino-5-bromo-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5BrN4O/c8-6-5-3(1-4(9)12-6)10-2-11-7(5)13/h1-2H,(H2,9,12)(H,10,11,13) |
InChIキー |
CCHFPNALAAYKAE-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(N=C1N)Br)C(=O)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


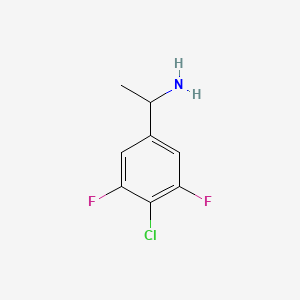

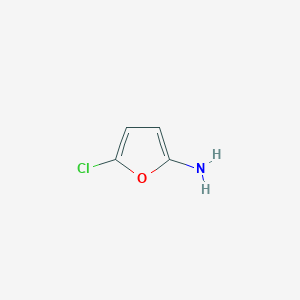

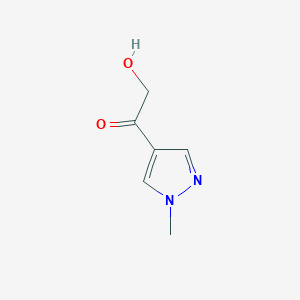
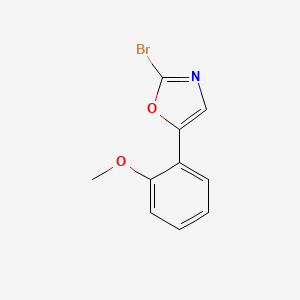
![Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride](/img/structure/B12975866.png)

